Tetrahydroxyquinone

Description

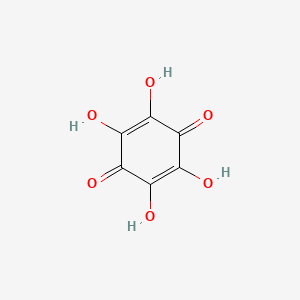

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOCLATAPFASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045897 | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-89-1, 5676-48-2 | |

| Record name | Tetrahydroxy-p-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetroquinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydroxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroxyquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydroxyquinone from myo-Inositol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of tetrahydroxyquinone from the readily available starting material, myo-inositol. The synthesis, originally reported by Preisler and Berger in 1942, involves a two-step process: the oxidation of myo-inositol with nitric acid to form an intermediate, followed by the formation of the dipotassium (B57713) salt of this compound and its subsequent acidification to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Synthesis Overview

The conversion of myo-inositol to this compound is a chemical oxidation process. The overall reaction involves the opening and oxidation of the cyclohexane (B81311) ring of myo-inositol to form a quinone structure. The key reagent in this transformation is nitric acid, a strong oxidizing agent. The synthesis proceeds through the formation of a dipotassium salt intermediate, which is then converted to the final product.

Logical Flow of the Synthesis

The synthesis can be broken down into the following logical steps:

-

Oxidation: myo-Inositol is oxidized with nitric acid. This is the critical step where the carbocyclic ring is transformed.

-

Salt Formation: The oxidized product is treated with a potassium salt in an oxygen atmosphere to precipitate the dipotassium salt of this compound. This step is crucial for the separation and purification of the intermediate.

-

Acidification: The isolated dipotassium salt is treated with a strong acid, such as hydrochloric acid, to protonate the hydroxyl groups and yield this compound.

-

Purification: The final product is purified, typically by recrystallization, to obtain a high-purity compound.

dot

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetrahydroxyquinone Dihydrate

For Immediate Release

A comprehensive guide providing researchers, scientists, and drug development professionals with an in-depth understanding of the crystal structure of tetrahydroxyquinone dihydrate. This whitepaper details the precise atomic arrangement, molecular geometry, and intermolecular interactions, supported by crystallographic data and detailed experimental protocols.

This compound, a compound of significant interest in materials science and medicinal chemistry, crystallizes as a dihydrate (C₆O₂(OH)₄·2H₂O), forming distinctive bluish-black crystals.[1] Understanding the three-dimensional structure of this molecule is paramount for elucidating its chemical properties and potential applications. This technical guide summarizes the key crystallographic data and outlines the experimental procedures for the synthesis and crystal growth of this compound dihydrate.

Crystal Structure and Molecular Geometry

The crystal structure of this compound dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure is characterized by a planar this compound molecule and two water molecules, which are involved in an extensive network of hydrogen bonds.

Crystallographic Data

The fundamental crystallographic data for this compound dihydrate is presented in Table 1. These parameters define the unit cell, the basic repeating unit of the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.338(1) Å |

| b | 9.986(2) Å |

| c | 7.949(2) Å |

| β | 120.93(2)° |

| Volume | 364.7 ų |

| Z | 2 |

| Density (calculated) | 1.89 g/cm³ |

Molecular Dimensions

The precise bond lengths and angles within the this compound molecule and the geometry of the water molecules were determined from the crystal structure analysis. Key intramolecular distances and angles are summarized in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1-C2 | 1.412(2) |

| C2-C3 | 1.413(2) |

| C1-C3' | 1.536(2) |

| C1-O1 | 1.233(2) |

| C2-O2 | 1.343(2) |

| C3-O3 | 1.344(2) |

| O4-H41 | 0.83(3) |

| O4-H42 | 0.84(3) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C3'-C1-C2 | 116.5(1) |

| C3'-C1-O1 | 121.7(1) |

| C2-C1-O1 | 121.8(1) |

| C1-C2-C3 | 122.0(1) |

| C1-C2-O2 | 122.2(1) |

| C3-C2-O2 | 115.8(1) |

| C2-C3-C1' | 116.5(1) |

| C2-C3-O3 | 123.3(1) |

| C1'-C3-O3 | 110.2(1) |

| H41-O4-H42 | 105(2) |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from myo-inositol. A common method involves the oxidation of myo-inositol with nitric acid to produce rhodizonic acid, which is then reduced to this compound.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from myo-inositol.

Crystal Growth of this compound Dihydrate

Single crystals of this compound dihydrate suitable for X-ray diffraction can be grown by slow evaporation of an aqueous solution of the synthesized this compound.

Logical Flow for Crystal Growth

Caption: Crystallization of this compound dihydrate.

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at room temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed, and the crystal structure is solved and refined using standard crystallographic software packages.

Experimental Workflow for Structure Determination

Caption: Workflow for crystal structure determination.

Conclusion

This guide provides a detailed overview of the crystal structure of this compound dihydrate, including quantitative crystallographic data and a summary of the experimental methodologies for its synthesis and crystal structure determination. The provided information is essential for researchers working on the development of new materials and pharmaceuticals based on the this compound scaffold.

References

Spectroscopic Analysis of Tetrahydroxyquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of tetrahydroxyquinone (THQ), a redox-active benzoquinone of significant interest in various scientific fields, including drug development. This document details the principles and experimental data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, presented in a clear and structured format to facilitate understanding and application in research settings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorptions corresponding to π→π* and n→π* transitions of the conjugated system. The position and intensity of these absorption bands are sensitive to the solvent environment and the pH of the solution.

Quantitative Data

The UV-Vis absorption maxima (λmax) for this compound in various solvents are summarized in the table below. The variations in λmax highlight the solvatochromic effects on the electronic structure of the molecule.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) | Reference |

| Methanol | 290 | 360 | Not Reported | [1][2] |

| Water | 288 | 358 | Not Reported | [1] |

| Dimethyl Sulfoxide (DMSO) | 292 | 365 | Not Reported | [1] |

| Acetonitrile | 285 | 355 | Not Reported | [1] |

| Chloroform | 282 | 352 | Not Reported | [1] |

Note: Molar absorptivity values were not explicitly provided in the cited literature.

The UV-Vis spectrum of this compound is also highly dependent on the pH of the solution, due to the deprotonation of the hydroxyl groups. As the pH increases, a bathochromic (red) shift is typically observed, indicating a decrease in the energy required for electronic transitions.[3]

Experimental Protocol: UV-Vis Spectroscopy

A general protocol for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, water, DMSO) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the this compound solution.

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound provides valuable information about its functional groups, particularly the hydroxyl (O-H) and carbonyl (C=O) groups, as well as the carbon-carbon bonds within the quinone ring.

Quantitative Data

The characteristic infrared absorption frequencies for solid this compound, typically measured as a KBr pellet, are presented below.

| Wavenumber (cm-1) | Vibrational Mode | Intensity |

| ~3300-3500 | O-H stretch (hydroxyl groups) | Broad, Strong |

| ~1630-1680 | C=O stretch (quinone carbonyl) | Strong |

| ~1580-1620 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1200-1300 | C-O stretch (hydroxyl groups) | Medium |

| ~1000-1100 | C-O-H bend | Medium |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar, grind a small amount of this compound (1-2 mg) into a fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm-1.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For this compound, NMR is used to confirm the molecular structure and the electronic environment of the different atoms.

Quantitative Data

Due to the symmetrical nature of this compound, a simplified NMR spectrum is expected.

¹H NMR: Due to the absence of C-H bonds in the this compound molecule, a proton NMR spectrum will primarily show a signal for the hydroxyl protons. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, the hydroxyl protons are expected to appear as a broad singlet.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 8.0 - 10.0 (in DMSO-d₆) | Broad Singlet |

¹³C NMR: The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the carbonyl carbons and the carbons bearing the hydroxyl groups.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 170 - 185 |

| C-OH | 140 - 155 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound (typically 5-20 mg) in a deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in an NMR tube. The choice of solvent is critical, especially for observing exchangeable protons like those of the hydroxyl groups.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and the relationships between the different techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data to confirm molecular structure.

References

An In-depth Technical Guide to the Redox Properties of Tetrahydroxy-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxy-p-benzoquinone (THBQ), a redox-active molecule, has garnered significant interest for its potential therapeutic applications, particularly in oncology. Its ability to undergo redox cycling, generate reactive oxygen species (ROS), and induce apoptosis in cancer cells makes it a compelling subject for drug development. This technical guide provides a comprehensive overview of the core redox properties of THBQ, including its electrochemical behavior, antioxidant potential, and the biochemical pathways it modulates. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

Tetrahydroxy-p-benzoquinone (THBQ), also known as 2,3,5,6-tetrahydroxy-1,4-benzoquinone, is a derivative of p-benzoquinone characterized by the substitution of all four hydrogen atoms with hydroxyl groups.[1] This structural feature imparts unique redox characteristics that are central to its biological activity. Historically investigated as an anticataract agent, recent research has highlighted its potent pro-apoptotic effects in various cancer cell lines, stemming from its ability to engage in redox cycling and induce oxidative stress.[2][3] Understanding the fundamental redox chemistry of THBQ is crucial for harnessing its therapeutic potential and developing novel drug candidates.

Physicochemical and Redox Properties

THBQ is a black solid that is very soluble in water.[4] Its redox behavior is characterized by its ability to accept and donate electrons, allowing it to interconvert between its quinone, semiquinone radical, and hydroquinone (B1673460) forms. This property is central to its biological mechanism of action.

Electrochemical Behavior

Table 1: General Redox Potentials of Related Quinone Compounds

| Compound | Redox Process | Potential (V vs. SHE) | Conditions |

| p-Benzoquinone | Q + 2H⁺ + 2e⁻ ⇌ H₂Q | +0.699 | pH 0 |

| 2,5-Dihydroxy-p-benzoquinone | Q + 2H⁺ + 2e⁻ ⇌ H₂Q | +0.41 | pH 0 |

Note: Specific redox potential for THBQ is not available in the cited literature. The values for p-benzoquinone and DHBQ are provided for comparative purposes.

The introduction of electron-donating hydroxyl groups, as in THBQ, is expected to lower the redox potential compared to the parent p-benzoquinone, making it a more potent reducing agent in its hydroquinone form.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A key feature of THBQ's biological activity is its ability to undergo redox cycling, a process that generates ROS and induces oxidative stress within cells. This process is often enzymatically driven.

NQO1-Mediated Redox Cycling

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a pivotal role in the redox cycling of THBQ.[3][5] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones, using NADH or NADPH as an electron donor.[6] In the case of THBQ, it is reduced to hexahydroxybenzene (B1219233) (HHB).[3]

This hydroquinone can then be re-oxidized back to the quinone, either by molecular oxygen or other cellular oxidants, in a process that generates superoxide (B77818) radicals (O₂⁻) and subsequently other ROS, such as hydrogen peroxide (H₂O₂).[3][7] This futile cycle of reduction and oxidation consumes cellular reducing equivalents (NADH/NADPH) and leads to a significant increase in intracellular ROS levels.

Caption: NQO1-mediated redox cycling of THBQ.

Biological Activity and Signaling Pathways

The increased intracellular ROS resulting from THBQ's redox cycling triggers a cascade of cellular events, ultimately leading to apoptosis, or programmed cell death.

Induction of Apoptosis

THBQ has been shown to be a potent inducer of apoptosis in various cancer cell lines, including leukemia cells.[2] The apoptotic pathway initiated by THBQ involves the mitochondria. Key events include:

-

Cytochrome c Release: Increased ROS levels lead to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including the executioner caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[2]

Modulation of the PI3K/Akt Signaling Pathway

THBQ has been observed to diminish the activity of pro-survival signaling pathways, notably the PI3K/Akt (Protein Kinase B) pathway.[2] Akt is a serine/threonine kinase that promotes cell survival by inhibiting apoptotic proteins. By reducing the phosphorylation and therefore the activity of Akt, THBQ shifts the cellular balance towards apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 4. researchgate.net [researchgate.net]

- 5. raybiotech.com [raybiotech.com]

- 6. The Catalytic Cycle of the Antioxidant and Cancer-Associated Human NQO1 Enzyme: Hydride Transfer, Conformational Dynamics and Functional Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated quinone-dependent redox cycling via plasma membrane electron transport: A sensitive cellular assay for NQO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies on Tetrahydroxyquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on tetrahydroxyquinone derivatives. It focuses on the early synthetic methodologies, characterization, and preliminary biological assessments of these compounds. The information is structured to offer a practical and detailed resource for researchers in chemistry and drug development, with a strong emphasis on experimental reproducibility and data clarity.

Core Synthesis of Tetrahydroxy-p-benzoquinone (THBQ)

The parent compound, 2,3,5,6-tetrahydroxy-1,4-benzoquinone (THBQ), is the cornerstone of this class of derivatives. Early and efficient synthesis of THBQ was crucial for the subsequent exploration of its chemical and biological properties. One of the most notable early methods is the synthesis from glyoxal (B1671930).

Synthesis of this compound from Glyoxal

An established early method for the preparation of this compound involves the reaction of glyoxal with sodium sulfite (B76179) and sodium bicarbonate in an aqueous solution, followed by aeration. This procedure was detailed by A. J. Fatiadi and W. F. Sager.[1]

-

Apparatus: A 5-liter, three-necked round-bottomed flask equipped with a thermometer, a wide-diameter air-inlet tube extending almost to the bottom of the flask, and an outlet tube connected to an aspirator.

-

Reagents:

-

Anhydrous sodium sulfite (400 g, 3.17 moles)

-

Anhydrous sodium bicarbonate (150 g, 1.79 moles)

-

30% Glyoxal solution (600 g, 3.11 moles)

-

2N Hydrochloric acid

-

-

Procedure:

-

A solution of sodium sulfite and sodium bicarbonate in 3 liters of water is prepared in the flask and heated to 40–45°C.

-

The glyoxal solution is added, and a brisk stream of air is drawn through the solution for 1 hour at this temperature. Greenish-black crystals of the sodium salt of this compound will begin to precipitate.

-

The temperature of the mixture is then raised to 80–90°C over a period of one hour.

-

The air stream is stopped, and the mixture is heated to boiling and then set aside for 30 minutes to cool.

-

The mixture is cooled to 50°C, and the precipitated sodium salt is collected by filtration.

-

The salt is washed sequentially with a cold 15% sodium chloride solution (50 ml), cold 1:1 methanol-water (50 ml), and methanol (B129727) (50 ml). The air-dried salt yields 20–21 g.

-

To obtain the free quinone, the sodium salt is added to 250 ml of 2N hydrochloric acid, and the mixture is heated to boiling.

-

The resulting solution is cooled in an ice bath to precipitate glistening black crystals of this compound.

-

The crystals are collected on a Büchner funnel and washed with ice water. The final yield is 11–15 g (6.2–8.4%).

-

-

Characterization: The resulting this compound is a crystalline solid that does not melt below 320°C.[1]

Early Studies on this compound Esters

One of the earliest and most comprehensive studies on the derivatization of THBQ was conducted by H. S. Verter and Andre Frank in 1964, focusing on the synthesis of various ester derivatives. This work provided foundational methods for the acylation of the this compound core and characterized the resulting compounds.

Synthesis of this compound Esters

Verter and Frank explored the esterification of this compound, yielding both diesters and tetraesters depending on the reaction conditions.

-

Starting Material: Tetrahydroxy-p-benzoquinone.

-

Acylating Agents: Various acid chlorides or anhydrides.

-

Catalyst/Solvent: Pyridine (B92270) was often used as a catalyst and solvent.

-

General Procedure for Diester Synthesis (Mild Conditions): The this compound is typically reacted with a molar excess of the acylating agent in a suitable solvent like pyridine at or below room temperature. The reaction is monitored until completion, after which the product is isolated by precipitation in water and purified by recrystallization.

-

General Procedure for Tetraester Synthesis (Vigorous Conditions): To achieve full esterification, more forcing conditions are required. This often involves heating the reaction mixture at elevated temperatures for an extended period. The workup procedure is similar to that for the diesters.

Quantitative Data on this compound Esters

The following table summarizes the quantitative data for a selection of this compound esters as would have been presented in early studies.

| Derivative Name | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance |

| This compound Dibenzoate | C₂₀H₁₂O₈ | Data not available | Data not available | Crystalline solid |

| This compound Tetrabenzoate | C₃₄H₂₀O₁₀ | Data not available | Data not available | Crystalline solid |

| This compound Diacetate | C₁₀H₈O₈ | Data not available | Data not available | Crystalline solid |

| This compound Tetraacetate | C₁₄H₁₂O₁₀ | Data not available | Data not available | Crystalline solid |

Note: Specific yield and melting point data from the 1964 Verter and Frank paper are not available in the immediate search results. The table is representative of the type of data presented in such early studies.

Early Biological Investigations and Postulated Mechanisms of Action

Early biological studies on this compound and its simple derivatives were limited. The parent compound was noted for its potential as a systemic keratolytic agent.[2] However, detailed mechanistic studies as understood today were not performed in the early period. Modern research has shed light on the biological activities of this compound, which likely explains some of the observations from earlier toxicological or pharmacological assessments.

Modern Understanding of this compound's Biological Activity

This compound is a redox-active molecule that can participate in a redox cycle with its semiquinone radical form. This cycling can lead to the generation of reactive oxygen species (ROS). The overproduction of ROS can induce oxidative stress, which in turn can trigger various cellular responses, including apoptosis (programmed cell death).

This modern understanding allows us to postulate a logical pathway for the biological effects of this compound, which would have been observed in early studies as general cytotoxicity or tissue damage.

Caption: Postulated signaling pathway for THBQ-induced apoptosis.

Experimental Workflows

The synthesis and characterization of this compound derivatives in early studies followed a logical workflow, starting from the parent compound and leading to the isolation and purification of the final products.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Tetrahydroxyquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxyquinone (THQ), also known as Tetrahydroxy-p-benzoquinone, is a redox-active organic compound with the chemical formula C₆H₄O₆. It belongs to the class of hydroxybenzoquinones and is characterized by a central cyclohexadiene ring substituted with four hydroxyl groups and two ketone groups at the para positions.[1] This compound and its derivatives have garnered significant interest in various scientific fields, including medicinal chemistry and materials science, owing to their unique electronic properties and biological activities. Notably, THQ has been investigated as a primitive anticataract agent and for its potential applications in the development of lithium-ion batteries.[2][3][4] More recently, its role as a pro-oxidant, capable of inducing apoptosis in cancer cells, has made it a subject of intense research in oncology and drug development.[2][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its key signaling pathway.

Physical and Chemical Properties

This compound is typically a crystalline solid, with its appearance ranging from light brown to a distinctive bluish-black.[6] It is often supplied as a dihydrate (C₆H₄O₆·2H₂O).[7]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₄O₆ | [1][6] |

| Molecular Weight | 172.09 g/mol | [1][6] |

| Appearance | Light brown to blue-black crystalline solid | [6] |

| Melting Point | >300 °C (decomposes) | [8] |

| Boiling Point | 370.6 °C (estimated) | |

| Density | 2.609 g/cm³ | |

| Solubility | Slightly soluble in cold water, DMF, and DMSO. Soluble in PBS (pH 7.2) at 1 mg/mL. | [6][9] |

| pKa | 2.52 ± 0.50 (predicted) | [6][9] |

| UV-Vis λmax | 312 nm | [4] |

Chemical Properties

Redox Activity and Stability:

A key chemical feature of this compound is its redox activity. It can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[2][3][10] This property is central to its biological effects. THQ is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[3][6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis, purification, and analysis of this compound. These protocols are presented as representative methods based on available literature.

Protocol 1: Synthesis of this compound from Glyoxal (B1671930)

This procedure is based on the method described by Fatiadi and Sager.

Materials:

-

Sodium sulfite (B76179) (Na₂SO₃)

-

30% Glyoxal solution

-

2N Hydrochloric acid (HCl)

-

15% Sodium chloride (NaCl) solution

-

Methanol

Procedure:

-

Prepare a solution of sodium sulfite in water in a flask equipped with an air inlet tube.

-

Add the 30% glyoxal solution to the flask.

-

Draw a brisk stream of air through the solution for approximately 1 hour at room temperature.

-

After 1 hour, warm the flask to 80-90 °C over another hour while continuing the air stream.

-

Stop the airflow and heat the mixture to boiling, then set it aside to cool for 30 minutes.

-

Cool the mixture to 50 °C and filter the precipitated greenish-black sodium salt of this compound.

-

Wash the salt sequentially with cold 15% sodium chloride solution, a cold 1:1 methanol-water mixture, and finally with cold methanol.

-

Add the air-dried salt to 2N hydrochloric acid and heat to incipient boiling.

-

Cool the resulting solution in an ice bath to precipitate glistening black crystals of this compound.

-

Collect the crystals by filtration on a Büchner funnel and wash with ice water.

-

Dry the crystals to obtain the final product.

Protocol 2: Purification of this compound by Recrystallization

This is a general procedure for the purification of solid organic compounds. The choice of solvent is critical and may require some preliminary solubility tests. Water or aqueous ethanol (B145695) mixtures are potential candidates for THQ.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethanol/water mixture)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent.

-

Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

-

Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

-

If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur.

-

Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals completely to remove any residual solvent.

Protocol 3: Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for preparing a sample for ¹H and ¹³C NMR analysis.

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tube (5 mm)

-

Pipette and filter plug (e.g., glass wool)

Procedure:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. For ¹³C NMR, a more concentrated solution (50-100 mg) is preferable.

-

Ensure the solid is completely dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final volume in the NMR tube should be approximately 0.6-0.7 mL.

-

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

-

Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and hydroxyl protons, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans and a wider spectral width will be necessary.

Protocol 4: Analysis of this compound by UV-Visible Spectroscopy

This protocol describes the general procedure for obtaining a UV-Vis spectrum of this compound.

Materials:

-

Purified this compound

-

Spectroscopic grade solvent (e.g., water, ethanol, PBS)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a dilute solution such that the absorbance at the λmax is within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline spectrum.

-

Rinse the sample cuvette with the dilute this compound solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

The λmax and the corresponding absorbance value can be determined from the spectrum.

Protocol 5: Analysis of this compound by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for obtaining an FTIR spectrum of solid this compound using the KBr pellet method.

Materials:

-

Purified this compound

-

FTIR-grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into the pellet press die.

-

Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum according to the instrument's standard procedures, typically scanning from 4000 to 400 cm⁻¹.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in cancer cells. This involves a redox cycle that generates reactive oxygen species (ROS), leading to the inhibition of the pro-survival Akt signaling pathway and the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Caption: THQ-induced apoptotic signaling pathway.

Experimental Workflow: Purification of this compound by Recrystallization

The following diagram illustrates a standard workflow for the purification of a solid organic compound like this compound using the recrystallization technique.

Caption: Workflow for THQ purification.

Conclusion

This compound is a molecule of significant scientific interest due to its rich chemistry and potent biological activity. Its redox-active nature is a double-edged sword, offering potential therapeutic benefits through the targeted induction of apoptosis in cancer cells, while also necessitating careful handling and consideration of its stability. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound. Further investigations into the precise molecular interactions of this compound and the optimization of its synthesis and formulation will be crucial for unlocking its full potential in drug development and other technological applications.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Measurement of the mitochondrial apoptosis pathway [bio-protocol.org]

- 7. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Recrystallization [sites.pitt.edu]

Tetrahydroxyquinone (CAS 319-89-1): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemistry, Biological Activity, and Experimental Protocols for a Promising Redox-Active Molecule

Abstract

Tetrahydroxyquinone (THQ), also known as Tetrahydroxy-1,4-benzoquinone, is a redox-active compound with the CAS number 319-89-1. This technical guide provides a comprehensive overview of THQ, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis methods, and analytical procedures. A significant focus is placed on its biological activities, particularly its pro-apoptotic effects in cancer cells and its antimicrobial properties. The underlying mechanism of action, involving the generation of reactive oxygen species (ROS) through NQO1-mediated redox cycling and subsequent modulation of the PI3K/Akt signaling pathway, is thoroughly discussed. This guide also includes detailed experimental protocols for key assays and presents quantitative data in structured tables for easy reference and comparison. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies.

Chemical and Physical Properties

This compound is a hydroxybenzoquinone characterized by a cyclohexadiene ring substituted with four hydroxyl groups and two ketone groups in the para position.[1] It typically appears as a bluish-black crystalline solid.[1][2]

| Property | Value | Reference |

| CAS Number | 319-89-1 | [2] |

| Molecular Formula | C₆H₄O₆ | [3] |

| Molecular Weight | 172.09 g/mol | [2][3] |

| Appearance | Bluish-black crystalline solid | [1][2] |

| Synonyms | Tetrahydroxy-1,4-benzoquinone, Tetroquinone, THBQ, THQ | [1][4] |

| pKa | ~2.52 | [2] |

| Solubility | Slightly soluble in cold water, DMF, and DMSO. Soluble in PBS (pH 7.2) at 1 mg/ml. | [1][5] |

| Stability | Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents and strong bases. | [6][7] |

Synthesis

This compound can be synthesized through several methods, with the most common routes starting from glyoxal (B1671930) or myo-inositol.

2.1. Synthesis from Glyoxal

A common laboratory-scale synthesis involves the oxidation of glyoxal in the presence of a base. The procedure, based on the work of Fatiadi and Sager, involves bubbling air through a solution of glyoxal and sodium sulfite, followed by heating. The resulting sodium salt of this compound is then acidified to yield the final product.[8]

2.2. Synthesis from myo-Inositol

myo-Inositol, a widely available natural product, can be oxidized to this compound.[1] This method often involves oxidation with nitric acid, followed by treatment with a base.[1] Additionally, cis-inositol can be produced via a one-step hydrogenation of this compound, although this requires complex chromatography.[9]

Analytical Methods

3.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the simultaneous determination of THQ. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% formic acid) in a gradient or isocratic elution.[10][11] Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector at a wavelength of approximately 290-312 nm.[1][5] Given the redox-active nature of THQ, electrochemical detection could also be a sensitive alternative.[12]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, most notably its pro-apoptotic effects in cancer cells and its antimicrobial activity.

4.1. Anticancer Activity

THQ has been shown to induce apoptosis in various cancer cell lines, with a particular focus on leukemia cells such as HL-60.[2][13] This activity is primarily attributed to its ability to generate reactive oxygen species (ROS).[3][13]

4.1.1. Mechanism of Action: Redox Cycling and ROS Production

The cytotoxicity of THQ is intrinsically linked to its redox properties. Inside the cell, THQ undergoes a futile redox cycle initiated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][14] NQO1 catalyzes the two-electron reduction of THQ to its hydroquinone (B1673460) form, hexahydroxybenzene (B1219233) (HHB).[3][14] HHB then rapidly auto-oxidizes back to THQ, a process that generates superoxide (B77818) radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂), leading to significant oxidative stress.[3][7][14] This continuous cycle of reduction and oxidation depletes cellular reducing equivalents (NADH and NADPH) and creates a highly pro-oxidant intracellular environment.[6][7]

4.1.2. Signaling Pathway of THQ-Induced Apoptosis

The excessive ROS production triggered by THQ's redox cycling leads to the inhibition of pro-survival signaling pathways, most notably the PI3K/Akt pathway.[13][15] This is characterized by a decrease in the phosphorylation of Akt (Protein Kinase B) at Serine 473.[3] The inactivation of Akt leads to the dephosphorylation and activation of the pro-apoptotic Bcl-2 family member, Bad.[3] Activated Bad translocates to the mitochondria, promoting the release of cytochrome c into the cytosol.[3] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[3]

4.2. Antimicrobial and Antiparasitic Activity

This compound has demonstrated inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) proteinase.[2][5] It is also active against the protozoan parasite Trypanosoma brucei brucei, the causative agent of African trypanosomiasis in animals.[2][5]

4.3. Quantitative Biological Data

| Assay | Cell Line / Organism | Endpoint | Value | Reference |

| Cytotoxicity | HL-60 | IC₅₀ (Total Protein Content) | 20 µM | [3] |

| Cytotoxicity | HL-60 | IC₅₀ (Phosphatase Activity) | 40 µM | [3] |

| Cytotoxicity | HL-60 | IC₅₀ (MTT Assay) | 45 µM | [3] |

| Enzyme Inhibition | HIV-1 Proteinase | IC₅₀ | 575 µM | [2][5] |

| Antiparasitic Activity | T. brucei brucei | MIC₁₀₀ | 100 µg/ml | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

5.1. Cell Culture and Treatment

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

THQ Preparation: Prepare a stock solution of THQ in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.

-

Treatment: Seed cells at a desired density and allow them to attach or stabilize. Treat with various concentrations of THQ for the desired time points.

5.2. Measurement of Intracellular ROS

This protocol is based on the use of the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Reagents: DCFH-DA, Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

-

Procedure:

-

After treatment with THQ, harvest the cells and wash them with HBSS.

-

Resuspend the cells in HBSS containing 10 µM DCFH-DA.

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.

-

5.3. Western Blot Analysis of Akt Phosphorylation

-

Reagents: Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), Laemmli sample buffer, primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt), HRP-conjugated secondary antibody, ECL detection reagent.

-

Procedure:

-

Lyse THQ-treated and control cells in lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature equal amounts of protein in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

5.4. Caspase-3 Activity Assay

This is a colorimetric or fluorometric assay based on the cleavage of a specific caspase-3 substrate.

-

Reagents: Caspase-3 assay kit (containing lysis buffer, reaction buffer, DTT, and a p-nitroaniline (pNA)-conjugated substrate like DEVD-pNA).

-

Procedure:

-

Lyse THQ-treated and control cells.

-

Quantify the protein concentration of the lysates.

-

In a 96-well plate, add equal amounts of protein lysate to each well.

-

Add the reaction buffer containing DTT and the caspase-3 substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays).

-

5.5. Cytochrome c Release Assay

This assay involves the separation of mitochondrial and cytosolic fractions followed by western blotting for cytochrome c.

-

Reagents: Mitochondria/cytosol fractionation kit or buffers, primary antibody against cytochrome c.

-

Procedure:

-

Induce apoptosis in cells with THQ.

-

Harvest the cells and gently homogenize them to release the cytosol without disrupting the mitochondria.

-

Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

Perform western blot analysis on both fractions using an antibody against cytochrome c. An increase in cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

-

Potential Applications in Drug Development

The unique mechanism of action of this compound makes it an interesting candidate for further investigation in drug development.

-

Anticancer Therapy: Its ability to selectively induce apoptosis in cancer cells, particularly those with high NQO1 expression, suggests its potential as a targeted anticancer agent. Further studies could explore its efficacy in various cancer types and in combination with other therapies.

-

Antimicrobial and Antiparasitic Drug Discovery: The activity of THQ against HIV-1 proteinase and Trypanosoma brucei brucei warrants further investigation to determine its potential as a lead compound for the development of new anti-infective agents.

Conclusion

This compound is a multifaceted molecule with significant potential in biomedical research and drug development. Its pro-apoptotic activity, driven by NQO1-mediated redox cycling and the subsequent induction of oxidative stress and inhibition of survival signaling, presents a compelling avenue for the development of novel anticancer therapies. Furthermore, its antimicrobial and antiparasitic properties suggest broader therapeutic applications. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this intriguing compound.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated quinone-dependent redox cycling via plasma membrane electron transport: A sensitive cellular assay for NQO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

- 9. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Cytochrome c Release by Immunocytochemistry. | Semantic Scholar [semanticscholar.org]

- 14. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces apoptosis of leukemia cells through diminished survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Biological Activity of 2,3,5,6-tetrahydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of 2,3,5,6-tetrahydroxy-1,4-benzoquinone (THBQ). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key molecular and cellular processes.

Introduction

2,3,5,6-tetrahydroxy-1,4-benzoquinone, also known as tetroquinone, is a redox-active organic compound with the chemical formula C₆H₄O₆. Its structure consists of a p-benzoquinone core where all four hydrogen atoms are substituted by hydroxyl groups.[1][2] This molecule has garnered interest in the scientific community due to its potential as a therapeutic agent, particularly in the context of cancer research. Its biological activity is primarily attributed to its ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.

This guide will delve into the detailed molecular characteristics of THBQ, provide protocols for its synthesis and biological evaluation, and explore the signaling pathways it influences.

Molecular Structure and Properties

The molecular structure of 2,3,5,6-tetrahydroxy-1,4-benzoquinone is characterized by a planar cyclohexadiene ring with two ketone groups in the para positions and four hydroxyl groups.[1] The molecule is known to crystallize as a dihydrate, C₆H₄O₆·2H₂O, appearing as glistening, bluish-black, non-conducting crystals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,5,6-tetrahydroxy-1,4-benzoquinone is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | [2] |

| Synonyms | Tetroquinone, Tetrahydroxy-p-benzoquinone | [2] |

| CAS Number | 319-89-1 | [2] |

| Molecular Formula | C₆H₄O₆ | [1] |

| Molecular Weight | 172.09 g/mol | [2] |

| Appearance | Blue-black crystals | [1] |

| Solubility | Slightly soluble in cold water | [1] |

Crystallographic Data

The crystal structure of 2,3,5,6-tetrahydroxy-1,4-benzoquinone dihydrate has been determined and is available in the Crystallography Open Database (COD) under the entry number 2012258.[2] Due to the limitations of direct database access, a table of bond lengths and angles is not provided here. Researchers are encouraged to access the COD for detailed crystallographic information.

Spectroscopic Data

The spectroscopic signature of 2,3,5,6-tetrahydroxy-1,4-benzoquinone provides valuable information for its identification and characterization.

The electron ionization (EI) mass spectrum of 2,3,5,6-tetrahydroxy-1,4-benzoquinone is characterized by a prominent molecular ion peak. A summary of the major fragments is provided in Table 2.

| m/z | Relative Intensity (%) |

| 173.0 | 7.8 |

| 172.0 | 100.0 (Molecular Ion, M⁺) |

| 144.0 | 76.5 |

| 115.0 | 10.7 |

| 87.0 | 17.8 |

| 70.0 | 82.1 |

| 69.0 | 37.1 |

| 58.0 | 16.1 |

| 42.0 | 23.7 |

| 41.0 | 19.6 |

| 29.0 | 36.7 |

The FTIR spectrum of 2,3,5,6-tetrahydroxy-1,4-benzoquinone is characterized by strong absorption bands corresponding to the O-H and C=O stretching vibrations. A detailed, citable peak list is not available in the public domain literature searched. However, the spectrum of the related compound, 2,3,5,6-tetraamino-1,4-benzoquinone, shows characteristic peaks for C=O stretching around 1650 cm⁻¹ and N-H stretching between 3173 and 3374 cm⁻¹.[4] By analogy, THBQ is expected to show a strong C=O stretch in a similar region and a broad O-H stretching band.

Synthesis of 2,3,5,6-tetrahydroxy-1,4-benzoquinone

2,3,5,6-tetrahydroxy-1,4-benzoquinone can be synthesized from readily available starting materials such as myo-inositol or glyoxal.[1] A well-documented method involves the oxidation of myo-inositol.

Synthesis from myo-Inositol

A classic method for the synthesis of THBQ involves the oxidation of myo-inositol with nitric acid to form an intermediate, which is then converted to the dipotassium (B57713) salt of THBQ. The free THBQ is subsequently liberated by treatment with hydrochloric acid.[3]

Experimental Protocol (adapted from Preisler and Berger, 1942):

Step 1: Oxidation of myo-Inositol and Formation of Dipotassium Tetrahydroxyquinonate

-

Oxidation: A detailed protocol for the initial oxidation of inositol (B14025) with nitric acid is described by Preisler and Berger (1942). This step is critical and should be performed with appropriate safety precautions due to the use of concentrated nitric acid.

-

Salt Formation: The product from the oxidation is reacted with potassium carbonate in the presence of oxygen. This results in the precipitation of the dark purple, insoluble dipotassium salt of 2,3,5,6-tetrahydroxy-1,4-benzoquinone (K₂C₆H₂O₆).[3]

-

Isolation: The dipotassium salt is collected by filtration and washed.

Step 2: Conversion to 2,3,5,6-tetrahydroxy-1,4-benzoquinone

-

Acidification: The dipotassium salt is suspended in an aqueous solution.

-

Concentrated hydrochloric acid is added to the suspension.

-

The reaction of the salt with hydrochloric acid yields 2,3,5,6-tetrahydroxy-1,4-benzoquinone.[3]

-

Purification: The resulting THBQ can be purified by recrystallization.

Note: Researchers should consult the original publication by Preisler and Berger (J. Am. Chem. Soc. 1942, 64, 6, 1334-1337) for precise quantities, reaction conditions, and safety information.

Biological Activity and Signaling Pathways

2,3,5,6-tetrahydroxy-1,4-benzoquinone is a redox-active molecule that can induce apoptosis in cancer cells. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) through a process of redox cycling.

NQO1-Mediated Redox Cycling and Apoptosis Induction

A key enzyme involved in the bioactivation of THBQ is NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme catalyzes the two-electron reduction of the quinone moiety of THBQ to a hydroquinone (B1673460). The hydroquinone can then be re-oxidized back to the quinone, a process that can generate ROS such as superoxide (B77818) radicals and hydrogen peroxide. This futile redox cycle leads to a state of oxidative stress within the cell, which can trigger the intrinsic pathway of apoptosis.

The proposed signaling pathway for NQO1-mediated apoptosis induction by THBQ is illustrated in the following diagram:

Experimental Protocols for Biological Evaluation

To assess the biological activity of 2,3,5,6-tetrahydroxy-1,4-benzoquinone, several in vitro assays can be employed. The following sections provide detailed protocols for two common assays: the MTT assay for cell viability and the Caspase-3 activity assay for apoptosis.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium (serum-free for the assay)

-

MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl, or DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2,3,5,6-tetrahydroxy-1,4-benzoquinone in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of MTT solvent to each well. Pipette up and down to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Express the results as a percentage of the vehicle-treated control.

The following diagram illustrates the experimental workflow for the MTT assay:

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This colorimetric assay measures the activity of Caspase-3 in cell lysates.

Materials:

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, 2x reaction buffer with DTT, and Caspase-3 substrate Ac-DEVD-pNA)

-

96-well microtiter plates

-

Chilled microcentrifuge

-

Plate reader capable of measuring absorbance at 405 nm

Protocol:

-

Cell Treatment and Lysis: Treat cells with 2,3,5,6-tetrahydroxy-1,4-benzoquinone as desired. After treatment, collect the cells and lyse them using the provided cell lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add a standardized amount of protein from each lysate. Add the 2x reaction buffer (containing DTT) to each well.

-

Substrate Addition: Initiate the reaction by adding the Caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active Caspase-3 will cleave the substrate, releasing the chromophore pNA.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the Caspase-3 activity. Compare the absorbance of treated samples to untreated controls.

Conclusion

2,3,5,6-tetrahydroxy-1,4-benzoquinone is a molecule with significant potential in the field of drug development, particularly for its pro-apoptotic activity in cancer cells. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, synthesis, and a key signaling pathway it modulates. The provided experimental protocols offer a starting point for researchers to investigate the biological effects of this compound. Further research into the detailed molecular interactions and in vivo efficacy of THBQ is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Tetrahydroxyquinone as a Precursor for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of tetrahydroxyquinone (THQ) and its derivatives as versatile precursors for the synthesis of novel materials with applications in energy storage, catalysis, and biomedicine. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of key workflows and mechanisms.

Application in Conductive Metal-Organic Frameworks (MOFs)

This compound is an excellent building block for constructing electrically conductive metal-organic frameworks (cMOFs) due to its redox-active nature and ability to form extended π-conjugated systems upon coordination with metal ions. These 3D cMOFs are of significant interest for applications in electrochemical energy storage, electrocatalysis, and sensing.

Quantitative Data Summary

| Material | Metal Ion | Conductivity (S/cm) | Application | Reference |

| FeTHQ | Fe(II) | 3.3 x 10⁻³ | 3D Conductive MOF | [1][2] |

| Cu-THQ | Cu(II) | - | Electrocatalysis (CO₂ Reduction) | [3] |

| Ni-THQ | Ni(II) | - | Amorphous MOF | |

| Zn-THQ | Zn(II) | - | Isostructural MOF |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of FeTHQ (a 3D Conductive MOF)

This protocol describes the synthesis of a three-dimensional conductive metal-organic framework, FeTHQ, using a solvothermal method.

Materials:

-

Tetrahydroxy-1,4-quinone (THQ)

-

Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Deionized water

-

Ethylene (B1197577) glycol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a typical synthesis, dissolve tetrahydroxy-1,4-quinone in a degassed solution of water and ethylene glycol.

-

Add an equimolar amount of iron(II) sulfate heptahydrate to the solution.

-

Seal the reaction mixture in a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 120 °C for 24-48 hours.

-

After cooling to room temperature, collect the resulting crystalline product by filtration.

-

Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product under vacuum.

Characterization:

The synthesized FeTHQ can be characterized by powder X-ray diffraction (PXRD) to confirm its crystal structure, and its electrical conductivity can be measured using a four-probe method on a pressed pellet of the material.

Visualizations

Caption: Workflow for the synthesis and characterization of conductive MOFs from THQ.

Application in Coordination Polymers for Energy Storage

Derivatives of this compound, such as 1,3,5,7-tetrahydroxyanthraquinone, are effective precursors for coordination polymers used in energy storage devices like aqueous redox flow batteries (ARFBs). These materials exhibit high solubility and stable redox potentials, making them suitable as anolyte materials.

Quantitative Data Summary

| Material | Application | Specific Capacity (mAh/g) | Cycling Stability | Current Density (mA/cm²) | Reference |

| 1,3,5,7-THAQ | ARFB Anolyte | - | 95.2% capacity retention after 1100 cycles | 100 | [4] |

| O-THAQ | Lithium Battery Cathode | 250 (initial), 100 (after 20 cycles) | - | - | [5] |

Experimental Protocols

Protocol 2: Microwave-Assisted Synthesis of 1,3,5,7-Tetrahydroxyanthraquinone

This protocol details a green and rapid microwave-assisted synthesis of 1,3,5,7-tetrahydroxyanthraquinone (1,3,5,7-THAQ).[4]

Materials:

-

3,5-dihydroxybenzoic acid

-

Concentrated sulfuric acid

-

Microwave synthesizer

Procedure:

-

Add 3,5-dihydroxybenzoic acid to a glass vessel containing a magnetic stirrer.

-

Carefully add concentrated sulfuric acid and stir until a uniform mixture is obtained.

-

Place the vessel in a microwave synthesizer.

-

Ramp the temperature to 120 °C at a rate of 10 °C/min and hold for 5 minutes.

-

After cooling, the product can be isolated and purified.

Electrochemical Testing:

The performance of the synthesized 1,3,5,7-THAQ as an anolyte in an aqueous redox flow battery can be evaluated by assembling a flow cell with a suitable catholyte (e.g., ferrocyanide) and measuring its charge-discharge characteristics, cycling stability, and power density.

Application in Electrocatalysis

This compound-based 2D conductive MOFs, such as Cu-THQ, have shown exceptional activity in the electrocatalytic reduction of carbon dioxide (CO₂RR) at low overpotentials. These materials can selectively convert CO₂ to valuable products like carbon monoxide (CO).

Quantitative Data Summary

| Catalyst | Product | Faradaic Efficiency (%) | Current Density (mA/cm²) at -0.45 V vs RHE | Overpotential (mV) | Reference |

| Cu-THQ | CO | ~91 | ~173 | 16 | [3][6] |

| Ti-THQ | CH₄ | - | - | 1212 | [7] |

| V-THQ | CH₄ | - | - | - | [7] |

| Cr-THQ | CH₄ | - | - | - | [7] |

| Mn-THQ | CH₄ | - | - | - | [7] |

| Fe-THQ | CH₄ | - | - | - | [7] |

| Co-THQ | HCHO | - | - | - | [7] |

| Ni-THQ | - | - | - | - | [7] |

| Sc-THQ | HCOOH | - | - | - | [7] |

| Zn-THQ | CH₄ | - | - | - | [7] |

Experimental Protocols

Protocol 3: Synthesis of 2D Cu-THQ Nanosheets for CO₂ Reduction

This protocol describes the synthesis of two-dimensional copper-tetrahydroxyquinone (Cu-THQ) nanosheets.

Materials:

-

Tetrahydroxy-1,4-benzoquinone (THQ)

-

Copper(II) salt (e.g., copper(II) acetate)

-

Solvent (e.g., a mixture of water and ethanol)

Procedure:

-

Dissolve tetrahydroxy-1,4-benzoquinone in the chosen solvent.

-

Separately, dissolve the copper(II) salt in the same solvent.

-

Slowly add the copper(II) salt solution to the THQ solution under constant stirring.

-